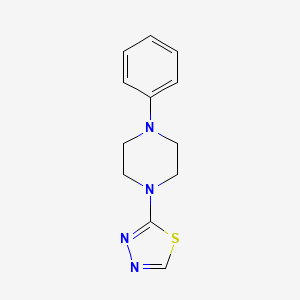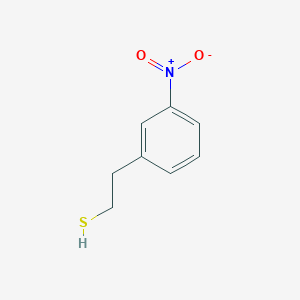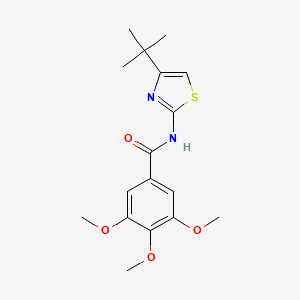![molecular formula C12H19NO3 B2900512 1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid CAS No. 848316-26-7](/img/structure/B2900512.png)
1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 848316-26-7 . It has a molecular weight of 225.29 and its IUPAC name is 1-[2-(cyclopropylamino)-2-oxoethyl]cyclohexanecarboxylic acid . The compound is typically stored at room temperature and is available in powder form .
Applications De Recherche Scientifique
1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid has been used in a variety of scientific research applications, including drug development, organic synthesis, and biochemical and physiological studies. In drug development, this compound has been used as a building block for the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antifungal agents, and anti-cancer drugs. In organic synthesis, this compound has been used as a starting material for the synthesis of other organic compounds, such as cyclopropylmethanol, cyclopropylacetaldehyde, and cyclopropylacetic acid. In biochemical and physiological studies, this compound has been used to study the effects of cyclopropylcarbamoylmethyl groups on cellular processes, such as signal transduction, gene expression, and protein folding.
Mécanisme D'action
The mechanism of action of 1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid is not well understood. However, it is believed that the cyclopropylcarbamoylmethyl group of this compound interacts with proteins in the cell, leading to changes in their structure and function. These changes can lead to changes in cellular processes, such as signal transduction, gene expression, and protein folding.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that this compound can affect the expression of certain genes, as well as the activity of certain enzymes. In addition, this compound has been shown to inhibit the growth of certain cancer cells and to increase the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid is a useful compound for laboratory experiments due to its versatility and low cost. It is relatively easy to synthesize and can be used in a variety of research applications. However, this compound is not without its limitations. It is not very stable and is prone to decomposition, which can lead to inaccurate results. In addition, this compound is not very soluble in water, making it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of 1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Another potential direction is the further exploration of the biochemical and physiological effects of this compound, such as its effects on gene expression and protein folding. Additionally, further research could be conducted on the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or antifungal agent. Finally, further research could be conducted on the potential uses of this compound in drug development, such as its use as a building block for the synthesis of pharmaceuticals.
Méthodes De Synthèse
1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid can be synthesized using a variety of methods. The most common method involves the reaction of cyclopropylcarbamoyl chloride with cyclohexanone. This reaction yields this compound and hydrochloric acid as byproducts. Other methods of synthesizing this compound include the reaction of cyclopropylcarbamoyl chloride with cyclohexanol, the reaction of cyclopropylcarbamoyl chloride with cyclohexene, and the reaction of cyclopropylcarbamoyl chloride with cyclohexane.
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-[2-(cyclopropylamino)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-10(13-9-4-5-9)8-12(11(15)16)6-2-1-3-7-12/h9H,1-8H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNZANFTXWYQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxyethyl 2-methyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2900430.png)







![1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate](/img/structure/B2900446.png)
![N-ethyl-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2900448.png)


